molecular formula C9H9NO2 B1217067 1-Methyl-4-(2-nitrovinyl)benzene CAS No. 7559-36-6

1-Methyl-4-(2-nitrovinyl)benzene

Cat. No. B1217067
M. Wt: 163.17 g/mol
InChI Key: JSPNBERPFLONRX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07332622B2

Procedure details

[(S,S)-N-(4-tert-butylbenzenesulfonyl)-1,2-diphenylethylenediamine](hexamethylbenzene)ruthenium (12.9 mg, 0.02 mmol, S/C=50), 4-methyl-β-nitrostyrene (184 mg, 1.0 mmol), dimethyl malonate (114 μl, 1.0 mmol) and toluene (1 ml) were added into Schlenk (20 ml) under an argon atmosphere, and stirred at 30° C. for 24 hours. 1HNMR determination of the solution showed that the yield of the product was 51%. The reaction solution was purified by flash column chromatography (hexane/acetone=80/20, SiO2), and the optical purity was measured by HPLC (CHIRALPACK AD manufactured by Daicel Co., Ltd., hexane:2-propanol=90:10, flow rate 0.5 ml/min, detection by 210 nm), resulting to 82% ee.
[Compound]
Name
[(S,S)-N-(4-tert-butylbenzenesulfonyl)-1,2-diphenylethylenediamine](hexamethylbenzene)ruthenium
Quantity
12.9 mg
Type
reactant
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
114 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[C:13]([O:20][CH3:21])(=[O:19])[CH2:14][C:15]([O:17][CH3:18])=[O:16]>C1(C)C=CC=CC=1>[CH3:18][O:17][C:15]([CH:14]([CH:6]([C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:12][CH:11]=1)[CH2:7][N+:8]([O-:10])=[O:9])[C:13]([O:20][CH3:21])=[O:19])=[O:16]

Inputs

Step One
Name
[(S,S)-N-(4-tert-butylbenzenesulfonyl)-1,2-diphenylethylenediamine](hexamethylbenzene)ruthenium
Quantity
12.9 mg
Type
reactant
Smiles
Name
Quantity
184 mg
Type
reactant
Smiles
CC1=CC=C(C=C[N+](=O)[O-])C=C1
Name
Quantity
114 μL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at 30° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was purified by flash column chromatography (hexane/acetone=80/20, SiO2)
CUSTOM
Type
CUSTOM
Details
resulting to 82% ee

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
COC(=O)C(C(=O)OC)C(C[N+](=O)[O-])C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.